tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate
CAS No.: 1111597-87-5
Cat. No.: VC11711819
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111597-87-5 |
|---|---|
| Molecular Formula | C11H16N2O3S |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | tert-butyl N-[(2E)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8+ |
| Standard InChI Key | TUCDUUNKHNEUPU-MDWZMJQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=CS1 |
| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a tert-butyl carbamate group linked to an ethyl chain bearing a hydroxyimino () moiety and a thiophen-2-yl substituent. The (2E)-configuration of the hydroxyimino group ensures planarity, which influences electronic conjugation across the molecule. The thiophene ring, a five-membered aromatic system with a sulfur atom, contributes to the compound’s electron-rich nature, enhancing its reactivity in electrophilic substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | tert-butyl N-[(2E)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1 |
| Topological Polar Surface Area | 96.7 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group ( ppm, singlet), thiophene protons ( ppm), and hydroxyimino protons ( ppm). Infrared (IR) spectroscopy confirms the presence of carbamate () and hydroxyimino () groups.
Synthesis and Optimization
Synthetic Routes
While detailed protocols remain proprietary, the synthesis typically involves sequential steps:
-
Introduction of the Hydroxyimino Group: Reaction of a ketone precursor with hydroxylamine under basic conditions.
-
Carbamate Formation: Coupling the intermediate with tert-butyl carbamate using agents like di-tert-butyl dicarbonate (Boc anhydride).
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Thiophene Functionalization: Electrophilic substitution or cross-coupling reactions to attach the thiophene moiety.
A patent describing analogous tert-butyl carbamate syntheses highlights challenges in reaction viscosity and yield optimization. For example, WO2019158550A1 reports that neutral reagent forms improve reaction efficiency compared to salt forms, reducing viscosity and enhancing purity .
Industrial-Scale Challenges
Key issues include:
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Viscosity Control: High viscosity during coupling steps complicates mixing. Solutions involve solvent selection (e.g., acetonitrile) and controlled reagent addition .
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Yield Optimization: Typical yields for similar compounds range from 85–93%, influenced by reaction time (1–10 hours) and temperature (40–80°C) .
Biological Activity and Mechanisms
Enzyme Modulation
The hydroxyimino group acts as a metal-chelating agent, enabling inhibition of metalloenzymes like tyrosinase. Analogous compounds exhibit values of 16.78–20.76 μM against mushroom tyrosinase, suggesting potential in treating hyperpigmentation.
Table 2: Comparative Biological Activity
| Compound | Target Enzyme/Cell Line | Activity () |
|---|---|---|
| Phenyl Analog | Tyrosinase | 18.5 μM |
| Thiophene Derivative | MCF-7 Cells | 11.94 nM |
Comparative Analysis with Analogous Compounds
Electronic Effects
Replacing the phenyl group in tert-butyl N-[(2E)-2-(hydroxyimino)-2-phenylethyl]carbamate with thiophen-2-yl increases electron density, altering redox properties. Cyclic voltammetry shows a 0.3 V reduction in oxidation potential compared to phenyl analogs.
Solubility and Bioavailability
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor in synthesizing kinase inhibitors and protease activators. Its ability to degrade proteins via the ubiquitin-proteasome pathway is under investigation for neurodegenerative disease therapeutics.
Materials Science
Conjugated thiophene-carbamate polymers exhibit tunable luminescence, with applications in organic light-emitting diodes (OLEDs). A recent study reported a quantum yield of 0.42 in thin-film configurations.
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